4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine, commonly known as PPSM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PPSM is a sulfonamide-based compound that has been shown to have remarkable pharmacological properties, making it a promising candidate for drug development.
Mechanism of Action
PPSM exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. PPSM has also been shown to interact with various receptors in the body, including serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
PPSM has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PPSM has also been shown to have anti-inflammatory effects, reduce oxidative stress, and improve cardiovascular function.
Advantages and Limitations for Lab Experiments
PPSM has several advantages for laboratory experiments. The compound is relatively easy to synthesize and has been shown to have high potency and selectivity. PPSM has also been shown to have low toxicity, making it a promising candidate for drug development. However, the limitations of PPSM include its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on PPSM. One potential direction is to investigate the compound's potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore the use of PPSM as a potential anticancer agent in combination with other chemotherapeutic agents. Finally, further research is needed to elucidate the molecular mechanisms underlying the compound's pharmacological effects.
Synthesis Methods
PPSM can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of PPSM involves the reaction of 6-phenylpyrimidine-4-carbaldehyde with piperidine, followed by the reaction with morpholine and sulfonyl chloride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
PPSM has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
properties
IUPAC Name |
4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-29(26,24-10-12-27-13-11-24)23-8-6-17(7-9-23)15-28-20-14-19(21-16-22-20)18-4-2-1-3-5-18/h1-5,14,16-17H,6-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKDHTSNCVFQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.